[1-(Thiadiazole-4-carbonyl)piperidin-4-yl]-(2,4,6-trifluorophenyl)methanone
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Overview
Description
[1-(Thiadiazole-4-carbonyl)piperidin-4-yl]-(2,4,6-trifluorophenyl)methanone is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Thiadiazole-4-carbonyl)piperidin-4-yl]-(2,4,6-trifluorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the piperidine moiety, and finally the attachment of the trifluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1-(Thiadiazole-4-carbonyl)piperidin-4-yl]-(2,4,6-trifluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiadiazole ring, while substitution reactions can introduce new functional groups to the trifluorophenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, [1-(Thiadiazole-4-carbonyl)piperidin-4-yl]-(2,4,6-trifluorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches for treating diseases.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [1-(Thiadiazole-4-carbonyl)piperidin-4-yl]-(2,4,6-trifluorophenyl)methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1-(Thiadiazole-4-carbonyl)piperidin-4-yl]-(2,4,6-trifluorophenyl)methanone include other thiadiazole derivatives, piperidine-containing molecules, and trifluorophenyl compounds. Examples include:
- 1,3,4-Thiadiazole derivatives
- Piperidine-based drugs
- Trifluorophenyl-substituted compounds
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and the potential for developing new materials and therapeutics.
Properties
IUPAC Name |
[1-(thiadiazole-4-carbonyl)piperidin-4-yl]-(2,4,6-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2S/c16-9-5-10(17)13(11(18)6-9)14(22)8-1-3-21(4-2-8)15(23)12-7-24-20-19-12/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSBKPOMJDRUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=C(C=C(C=C2F)F)F)C(=O)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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